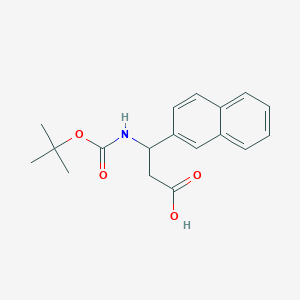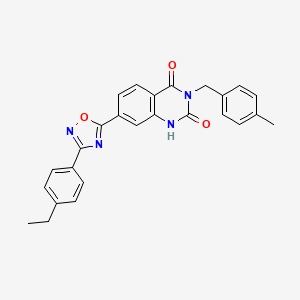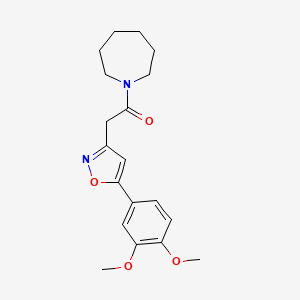
N-(3-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as NMS-P118, is a small molecule compound that has gained increasing attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Ligand for Cu-Catalyzed Coupling
A study by Ma et al. (2017) highlights the use of a similar compound, (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), as a powerful ligand in Cu-catalyzed coupling reactions. This application is significant in synthesizing (hetero)aryl methylsulfones, which are important in pharmaceuticals (Ma et al., 2017).
Synthesis of Polyamides and Poly(amide-imide)s
Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile have been synthesized using N-methyl-2-pyrrolidone, as explored by Saxena et al. (2003). This research contributes to the development of materials with high thermal stability and good solubility in organic solvents, relevant in advanced material sciences (Saxena et al., 2003).
Enantioselective Synthesis
Calvez et al. (1998) studied the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, utilizing similar amide derivatives. This research is important for the synthesis of chiral compounds, which have applications in medicinal chemistry (Calvez et al., 1998).
Synthesis of Antibacterial Compounds
Jeon et al. (2007) have synthesized a new series of 1beta-methylcarbapenems with substituted sulfonamide moieties. They found that certain compounds exhibited potent antibacterial activity, indicating the potential use of similar compounds in developing new antibiotics (Jeon et al., 2007).
Synthesis of Fluorinated Polyamides
Research by Liu et al. (2013) involved the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research is significant in the field of polymer science, especially for the development of materials with specific electronic properties (Liu et al., 2013).
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-5-3-4-10(8-11)14-13(16)15-7-6-12(9-15)20(2,17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWQKLAYEIQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)


![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)
